molecular formula C21H28N2O5S2 B2969688 4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946353-20-4

4-propoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2969688
CAS RN: 946353-20-4
M. Wt: 452.58
InChI Key: HRPHYEGVKMTUDT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C22H30N2O5S2 . It has an average mass of 466.614 Da and a monoisotopic mass of 466.159607 Da . More detailed structural information, such as NMR spectra, can be found in scientific databases .

Scientific Research Applications

Molecular Structure and Interactions

The title compound showcases intriguing molecular interactions, such as intramolecular N—H⋯O=S interaction, alongside intermolecular N—H⋯O=C hydrogen bonds. These interactions facilitate the formation of hydrogen-bonded chains parallel to the c axis, aligning with the conformation predicted by theoretical studies. This highlights the compound's potential in furthering our understanding of molecular conformations and interactions in similar sulfonamide derivatives (Gelbrich, Haddow, & Griesser, 2011).

Anticancer Applications

Sulfonamide derivatives, including compounds structurally related to the title chemical, have been explored for their pro-apoptotic effects on cancer cells. They demonstrate the capability to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, mediated likely through the activation of p38, suggesting a promising avenue for anticancer drug development (Cumaoğlu et al., 2015).

Synthetic Chemistry Applications

N-sulfonyl substituted aza-ortho-xylylenes, derived from similar sulfonamide structures, undergo thermal CO2 extrusion leading to a variety of chemical structures, including tetrahydroquinoline and quinoline derivatives. This demonstrates the compound's utility in synthetic chemistry, particularly in the generation of complex cyclic structures through Diels–Alder reactions, opening pathways to novel synthetic strategies (Consonni et al., 1996).

Antimicrobial Applications

A series of sulfonamide derivatives, structurally akin to the title compound, have been synthesized and demonstrated significant in vitro antimicrobial activity against various bacterial strains. This underscores the potential of such compounds in the development of new antimicrobial agents, particularly those with a broad spectrum of activity (S. Vanparia et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The synthesis and evaluation of benzene sulfonamides incorporating the tetrahydroquinoline moiety have led to compounds exhibiting potent inhibition against human carbonic anhydrase isoforms. These findings suggest the therapeutic potential of such compounds in treating conditions mediated by these enzymes, highlighting the significance of structural features for enzyme inhibition (Sethi et al., 2013).

properties

IUPAC Name

4-propoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-3-14-28-19-9-11-20(12-10-19)30(26,27)22-18-8-7-17-6-5-13-23(21(17)16-18)29(24,25)15-4-2/h7-12,16,22H,3-6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPHYEGVKMTUDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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